(2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound (2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a methoxybenzylidene group, and a thiophene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 7-methyl-2-aminothiazolo[3,2-a]pyrimidine-3-one in the presence of a suitable base, followed by the introduction of the thiophene ring through a cyclization reaction. The final step involves the acylation of the intermediate with 2-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene and thiophene moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, (2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is being investigated for its pharmacological properties. Studies have shown that it can inhibit certain enzymes and receptors, making it a potential treatment for various diseases.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and nanotechnology.
Mechanism of Action
The mechanism of action of (2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The compound’s ability to generate reactive oxygen species also contributes to its biological effects, leading to cell death in certain cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: is similar to other thiazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C27H23N3O3S2 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H23N3O3S2/c1-16-7-4-5-8-20(16)29-25(31)23-17(2)28-27-30(24(23)21-9-6-14-34-21)26(32)22(35-27)15-18-10-12-19(33-3)13-11-18/h4-15,24H,1-3H3,(H,29,31)/b22-15+ |
InChI Key |
MCNQTTXJBWGLRU-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CC=C(C=C5)OC)/S3)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC=C(C=C5)OC)S3)C |
Origin of Product |
United States |
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